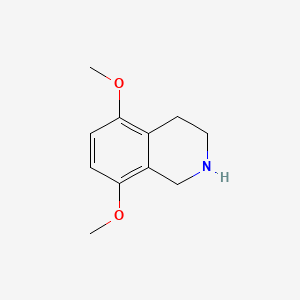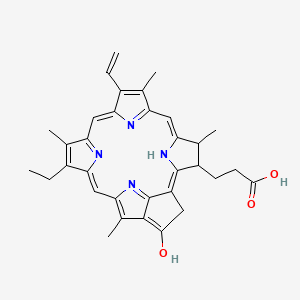![molecular formula C21H17ClN4 B1226312 N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1226312.png)
N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Biological Evaluation
Research shows that derivatives of N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds, including pyrazole and isoxazole derivatives, exhibit significant antibacterial and antifungal activities, with some also displaying anti-inflammatory effects (Kendre, Landge, & Bhusare, 2015).
Antimicrobial Activity
A series of derivatives containing N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine structures have been shown to exhibit significant antibacterial and antifungal activities. These activities were observed against various Gram-positive and Gram-negative bacterial strains as well as against several fungal strains (Kushwaha & Sharma, 2022).
Crystal Structure Analysis
Studies on the crystal structure and Hirshfeld surface analysis of related compounds have been conducted. These studies provide insights into the molecular packing, intermolecular interactions, and the orientation of different phenyl and pyrazole rings in the crystalline form (Aydın et al., 2021).
Catalytic Activity
Compounds related to N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine have been explored for their potential catalytic activity. For instance, an acidic ionic liquid derived from benzene-1,2-diamine was found to be an efficient catalyst for multicomponent reactions, highlighting the versatility of these compounds in catalytic applications (Zare et al., 2017).
Electronic Structure and Molecular Docking Studies
Electronic structure and molecular docking studies on derivatives have been conducted. These studies involve theoretical calculations, vibrational spectral analysis, and molecular docking to understand the chemical reactivity and potential bioactive properties of these compounds (Venil et al., 2021).
properties
Product Name |
N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine |
|---|---|
Molecular Formula |
C21H17ClN4 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-N-[5-(4-chlorophenyl)-2-phenylpyrazol-3-yl]benzene-1,2-diamine |
InChI |
InChI=1S/C21H17ClN4/c22-16-12-10-15(11-13-16)20-14-21(24-19-9-5-4-8-18(19)23)26(25-20)17-6-2-1-3-7-17/h1-14,24H,23H2 |
InChI Key |
XBZBKXMBGYHROW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)NC4=CC=CC=C4N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile](/img/structure/B1226232.png)
![1-(4-chlorophenyl)sulfonyl-N'-[oxo-[4-(1-piperidinylsulfonyl)phenyl]methyl]-4-piperidinecarbohydrazide](/img/structure/B1226233.png)
![5-(Diethylsulfamoyl)-2-hydroxybenzoic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1226239.png)
![8-Azabicyclo[3.2.1]octane-1,2,3,6-tetraol](/img/structure/B1226241.png)

![2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)

![2-(1-Adamantyl)acetic acid 2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-5-thiazol-3-iumyl]ethyl ester](/img/structure/B1226246.png)

![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide](/img/structure/B1226250.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1226251.png)
![5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine](/img/structure/B1226252.png)
